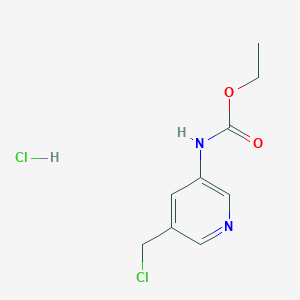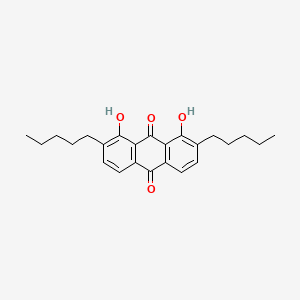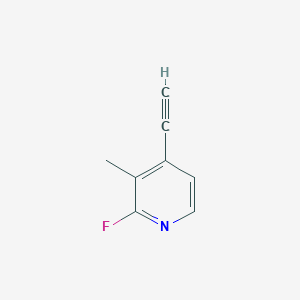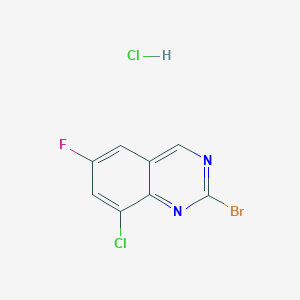
2-Bromo-8-chloro-6-fluoroquinazoline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-8-chloro-6-fluoroquinazoline hydrochloride is a chemical compound with the molecular formula C8H3BrClFN2·HCl It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-8-chloro-6-fluoroquinazoline hydrochloride typically involves the halogenation of quinazoline derivatives. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents to form carbon-carbon bonds under mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions, where quinazoline derivatives are treated with bromine, chlorine, and fluorine sources under controlled conditions. The reaction is typically carried out in a solvent such as dichloromethane or acetonitrile, followed by purification steps like recrystallization to obtain the pure product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-8-chloro-6-fluoroquinazoline hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used to replace halogen atoms with alkoxy groups.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted quinazoline derivatives, while oxidation with potassium permanganate can produce quinazoline N-oxides.
Wissenschaftliche Forschungsanwendungen
2-Bromo-8-chloro-6-fluoroquinazoline hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting cancer and infectious diseases.
Material Science: The compound is used in the development of advanced materials, including polymers and nanomaterials.
Biological Research: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is used in the production of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of 2-Bromo-8-chloro-6-fluoroquinazoline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, in medicinal chemistry, it may inhibit kinases involved in cancer cell proliferation, thereby exerting anti-cancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Bromo-2-chloro-6-fluoroquinazoline: Similar in structure but lacks the hydrochloride group.
7-Bromo-2,4,6-trichloro-8-fluoroquinazoline: Contains additional chlorine atoms, making it more reactive.
2-Bromo-8-chloro-6-fluoroquinazoline: The base compound without the hydrochloride addition.
Uniqueness
2-Bromo-8-chloro-6-fluoroquinazoline hydrochloride is unique due to its specific halogenation pattern and the presence of the hydrochloride group, which can influence its solubility and reactivity. This makes it a valuable compound for specific applications in medicinal chemistry and material science.
Eigenschaften
Molekularformel |
C8H4BrCl2FN2 |
|---|---|
Molekulargewicht |
297.94 g/mol |
IUPAC-Name |
2-bromo-8-chloro-6-fluoroquinazoline;hydrochloride |
InChI |
InChI=1S/C8H3BrClFN2.ClH/c9-8-12-3-4-1-5(11)2-6(10)7(4)13-8;/h1-3H;1H |
InChI-Schlüssel |
LBENSYSKUPVYJC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C2=NC(=NC=C21)Br)Cl)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


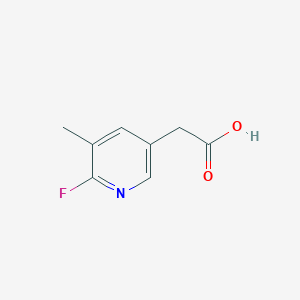
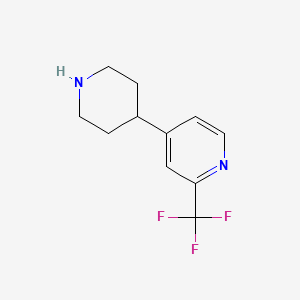
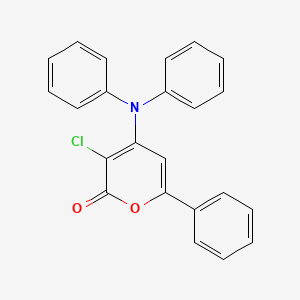
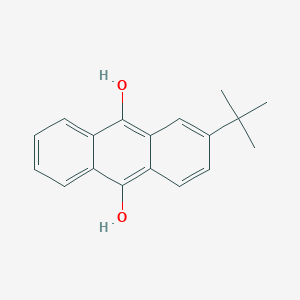
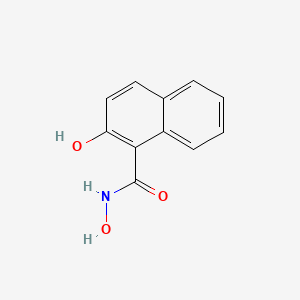

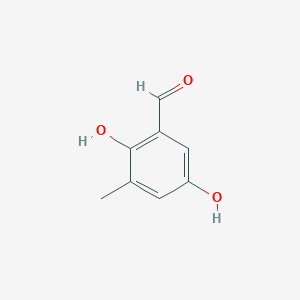
![3-Methyl-6-phenyl-1,2,3,4,5,6,7,8-octahydroazonino[5,4-b]indole](/img/structure/B13137345.png)

